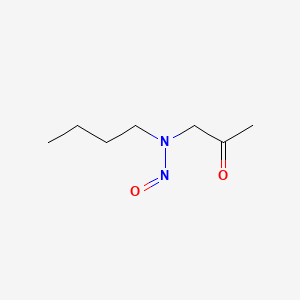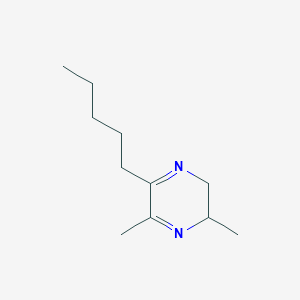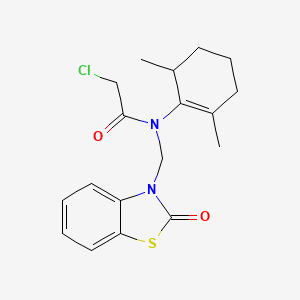
Benzoic acid, m-amino-, (2-(isopropylamino)-2-methyl)propyl ester, hydrogen sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, m-amino-, (2-(isopropylamino)-2-methyl)propyl ester, hydrogen sulfate is a complex organic compound. It is derived from benzoic acid, which is a simple aromatic carboxylic acid, and features an amino group at the meta position. The compound also includes an ester linkage with a (2-(isopropylamino)-2-methyl)propyl group and a hydrogen sulfate moiety. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, m-amino-, (2-(isopropylamino)-2-methyl)propyl ester, hydrogen sulfate typically involves multiple steps:
Preparation of m-Aminobenzoic Acid: This can be achieved by nitration of benzoic acid followed by reduction of the nitro group to an amino group.
Esterification: The m-aminobenzoic acid is then esterified with (2-(isopropylamino)-2-methyl)propanol in the presence of an acid catalyst such as sulfuric acid.
Sulfonation: The final step involves the addition of hydrogen sulfate to the ester, which can be done using concentrated sulfuric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography might be employed to ensure high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the ester linkage or the amino group, potentially yielding alcohols or amines.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Halogenation can be carried out using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or amines.
Substitution: Halogenated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, m-amino-, (2-(isopropylamino)-2-methyl)propyl ester, hydrogen sulfate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as a precursor for more complex molecules.
Wirkmechanismus
The compound exerts its effects through various mechanisms, depending on the context of its use:
Molecular Targets: It can interact with enzymes, altering their activity, or bind to receptors, modulating cellular responses.
Pathways Involved: The compound may influence metabolic pathways, signal transduction cascades, or gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzoic acid, m-amino-, ethyl ester
- Benzoic acid, m-amino-, methyl ester
- Benzoic acid, 3-amino-
Eigenschaften
CAS-Nummer |
69781-20-0 |
|---|---|
Molekularformel |
C14H24N2O6S |
Molekulargewicht |
348.42 g/mol |
IUPAC-Name |
[1-(4-aminobenzoyl)oxy-2-methylpropan-2-yl]-propan-2-ylazanium;hydrogen sulfate |
InChI |
InChI=1S/C14H22N2O2.H2O4S/c1-10(2)16-14(3,4)9-18-13(17)11-5-7-12(15)8-6-11;1-5(2,3)4/h5-8,10,16H,9,15H2,1-4H3;(H2,1,2,3,4) |
InChI-Schlüssel |
HKEVXZMONMCCKR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[NH2+]C(C)(C)COC(=O)C1=CC=C(C=C1)N.OS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7H-Dibenz[f,ij]isoquinoline-4-sulfonic acid, 2-methyl-7-oxo-](/img/structure/B13762017.png)


![8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B13762029.png)
![1-(3,4-Dichlorobenzyl)-5-ethyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B13762037.png)









